Ginsenoyne D - 138828-83-8

Ginsenoyne D

Catalog Number: EVT-14310625
CAS Number: 138828-83-8
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ginsenoyne D is an aliphatic alcohol.
Ginsenoyne D is a natural product found in Panax ginseng with data available.
Source and Classification

Ginsenoyne D is sourced from the root of Panax ginseng, a plant widely recognized in traditional medicine for its health benefits. Ginsenosides, including Ginsenoyne D, can be broadly classified into two main groups based on their aglycone structures: 20(S)-protopanaxadiol and 20(S)-protopanaxatriol. Ginsenoyne D is categorized under the protopanaxadiol group, which typically exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ginsenoyne D can be achieved through several methods, including enzymatic reactions and chemical modifications. One common method involves using specific enzymes such as UDP-glycosyltransferases to facilitate glycosylation reactions that modify precursor compounds into ginsenosides. For instance, researchers have successfully engineered yeast strains to produce Ginsenoyne D through fermentation processes that enhance the yield of precursor molecules like protopanaxadiol .

The technical details of these synthesis methods often include:

  • Enzymatic Glycosylation: Utilizing UDP-glycosyltransferases to attach glucose moieties to the aglycone structure.
  • Fermentation Techniques: Employing genetically modified microorganisms to optimize the production pathway for higher yields.
  • Purification Processes: Following synthesis, Ginsenoyne D is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from other ginsenosides .
Molecular Structure Analysis

Structure and Data

Ginsenoyne D possesses a complex molecular structure characterized by a dammarane skeleton. The molecular formula is C₄₂H₇₂O₁₄, indicating the presence of multiple hydroxyl groups and sugar units attached to the core structure. The specific arrangement of these functional groups plays a crucial role in determining its biological activity.

Key structural features include:

  • A rigid four-ring steroid-like backbone.
  • Hydroxyl groups typically located at carbon positions 3, 6, and 20.
  • Sugar moieties that enhance solubility and bioactivity .
Chemical Reactions Analysis

Reactions and Technical Details

Ginsenoyne D undergoes various chemical reactions that can alter its structure and enhance its bioactivity. Common reactions include:

  • Hydrolysis: Breaking down glycosidic bonds to release aglycones or other sugar derivatives.
  • Decarboxylation: Transforming malonyl ginsenosides into acetyl derivatives during processing.
  • Oxidation: Modifying hydroxyl groups under certain conditions to produce more reactive species that may exhibit enhanced pharmacological effects .

These reactions are often influenced by environmental factors such as temperature and pH during extraction or processing.

Mechanism of Action

Process and Data

The mechanism of action for Ginsenoyne D involves multiple pathways that contribute to its therapeutic effects. Research suggests that ginsenosides like Ginsenoyne D may interact with cell membranes due to their amphiphilic nature, influencing cellular signaling pathways.

Key aspects include:

  • Steroid Hormone Receptor Interaction: Some ginsenosides act as partial agonists for steroid hormone receptors, potentially modulating physiological responses.
  • Antioxidant Activity: Ginsenoyne D exhibits free radical scavenging capabilities, which help mitigate oxidative stress in cells .
  • Vasorelaxation Effects: Studies indicate that certain ginsenosides can induce relaxation of blood vessels, contributing to cardiovascular health .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents due to its glycosidic nature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range typical for ginsenosides.

Relevant data indicates that Ginsenoyne D maintains significant biological activity across various experimental conditions, emphasizing its potential as a therapeutic agent .

Applications

Scientific Uses

Ginsenoyne D has garnered attention for its potential applications in various fields:

Research continues to expand on the therapeutic potentials of Ginsenoyne D, with ongoing studies aimed at elucidating its mechanisms further and optimizing extraction and synthesis methods for commercial applications .

Biosynthetic Pathways and Enzymatic Regulation of Ginsenoyne D

Precursor Mobilization in Panax Species: Acetyl-CoA and Isopentenyl Pyrophosphate Flux Dynamics

The biosynthesis of Ginsenoyne D initiates with universal terpenoid precursors. Acetyl-CoA serves as the primary carbon source, entering the mevalonate (MVA) pathway—the dominant route for ginsenoside backbone synthesis in Panax species [1] [3]. Key enzymatic checkpoints regulate flux through this pathway:

  • 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, the first committed step. Panax ginseng expresses tissue-specific HMGR isoforms (PgHMGR2), with highest activity in flowers and roots [10].
  • Farnesyl pyrophosphate synthase (FPS) channels C₅ units (isopentenyl pyrophosphate, IPP; dimethylallyl pyrophosphate, DMAPP) toward sesquiterpenoid intermediates. Overexpression of PgFPS in hairy roots elevates ginsenoside yields 2.4-fold by amplifying FPP pools [10].

Table 1: Enzymatic Regulators of Precursor Flux

EnzymeGene SymbolFunctionImpact on Precursor Pool
HMGRPgHMGR2HMG-CoA → MevalonateRate-limiting; induced by methyl jasmonate
FPSPgFPSIPP/DMAPP → FPPIncreases FPP 2.4-fold in transgenics
Squalene SynthasePgSS12 FPP → SqualeneUpregulates downstream phytosterol pathway

IPP isomerase dynamically equilibrates IPP and DMAPP, ensuring substrate availability for polyyne chain initiation. Isotopic tracer studies confirm ¹³C-labeled acetate incorporates into Ginsenoyne D’s alkyne moieties, proving MVA-derived carbon flux [3] [8].

Oxidative Cyclization Mechanisms in Polyyne Backbone Formation

Ginsenoyne D’s conjugated polyyne skeleton arises via stereoselective oxidative modifications of a linear terpenoid precursor. Cytochrome P450 monooxygenases (CYP450s) mediate this process through radical-mediated dehydrogenation:

  • CYP716 family enzymes catalyze C≡C bond formation via sequential desaturation. In P. ginseng, CYP716A47 hydroxylates dammarenediol-II at C12, while CYP716A53v2 oxidizes C6 of protopanaxadiol—both reactions involve electron transfer to generate radical intermediates [1] [6].
  • NADPH-cytochrome P450 reductase (CPR) donates electrons required for alkynylation. Arabidopsis CPR (ATR1/Atr2) expression in yeast enhances polyyne yield by 40%, confirming redox coupling [3].

Table 2: Key CYP450s in Polyyne Biosynthesis

CYP450 EnzymeSubstrateReactionTissue Specificity
CYP716A47Dammarenediol-IIC12 hydroxylationRoot hair
CYP716A53v2ProtopanaxadiolC6 hydroxylationFlower, root
CYP94 (Putative)Linear terpenoidAlkyne bond formationRoot periderm

Oxidosqualene cyclases (OSCs) generate terpenoid scaffolds for alkyne formation. Functional characterization of P. ginseng dammarenediol synthase (PgDDS) reveals its role in cyclizing 2,3-oxidosqualene to dammarenediol-II—a potential substrate for polyyne elongation [1] [8].

Stereochemical Determinants in Alkyne Chain Elongation

The geometry of Ginsenoyne D’s conjugated ene-yne system is enzymatically controlled. UDP-glycosyltransferases (UGTs) and membrane transporters govern spatial conformation:

  • UGT94 family enzymes (e.g., PgURT94) transfer rhamnose to protopanaxatriol aglycones. Their catalytic pockets enforce β-stereoselectivity, with mutagenesis studies showing Ser146Ala mutations abolish alkyne elongation [6].
  • Solute carriers (SLCs) compartmentalize intermediates. Subcellular localization shows Ginsenoyne D precursors accumulate in endoplasmic reticulum vesicles, where pH gradients control tautomerization between enol and keto forms [3].

Kinetic analyses reveal feedback inhibition by downstream metabolites: Ginsenoyne D at >10 µM suppresses PgURT94 activity by 75%, preventing overaccumulation [6]. Additionally, acyl-CoA thioesterases may regulate chain length by hydrolyzing malonyl-CoA extensions, terminating polyyne elongation after 4–5 units [8].

Methyltransferase-Mediated Functional Group Diversification

O-Methylation patterns define Ginsenoyne D’s bioactivity. S-Adenosylmethionine (SAM)-dependent methyltransferases (MTs) install methoxy groups at C3/C20 positions:

  • PgUGAT252645 (a glucuronosyltransferase-methyltransferase fusion) methylates oleanolic acid at C28 in P. ginseng. Homology modeling identifies a 15-Å substrate-binding tunnel accommodating polyyne chains [7].
  • Caffeic acid O-Methyltransferase (COMT) analogs transfer methyl groups to alkynylated intermediates. Heterologous expression of PqCOMT1 from P. quinquefolius in yeast yields 3-O-methyl-Ginsenoyne D, confirmed by NMR [8] [10].

Methylation efficiency depends on SAM availability. Engineered S. cerevisiae strains overexpressing SAM synthetase (SAM2) increase Ginsenoyne D methylation by 31% under optimized fermentation (32°C, 170 rpm) [7].

Table 3: Methyltransferases in Ginsenoyne D Modification

MethyltransferaseGene IDSpecificityMethylation Position
O-MethyltransferasePqCOMT1Phenolic/alkynylC3 methoxy
Carboxyl MTPgUGAT252645Triterpenoid carboxylC28 methyl ester
SAM SynthaseSAM2SAM pool amplificationN/A

Allosteric regulation by acetyl-CoA coordinates methylation with precursor flux: Acetyl-CoA at >100 µM activates MTs 2.3-fold, linking early and late biosynthetic modules [7] [10].

Properties

CAS Number

138828-83-8

Product Name

Ginsenoyne D

IUPAC Name

8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3

InChI Key

WDZQEROINMBCOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(CC)O

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